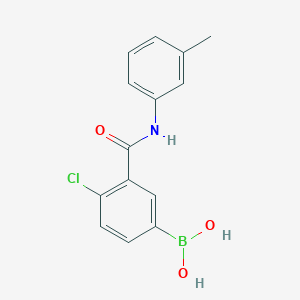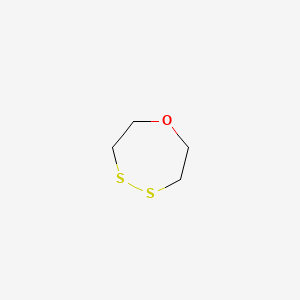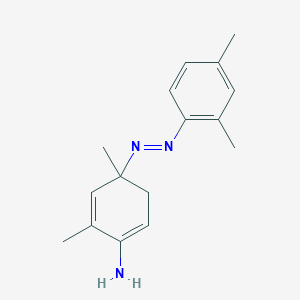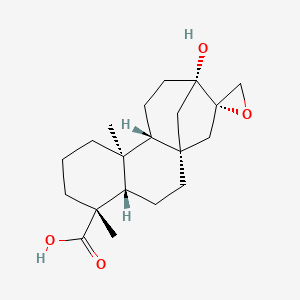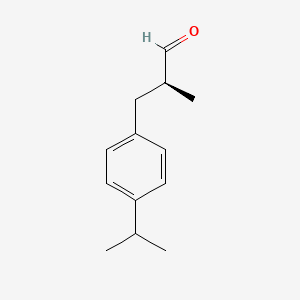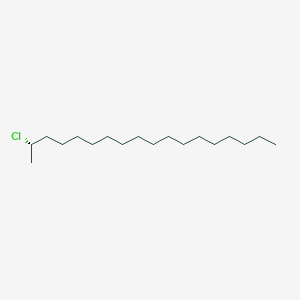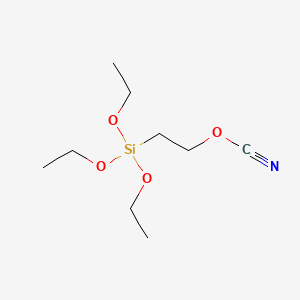
2-(Triethoxysilyl)ethyl cyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Triethoxysilyl)ethyl cyanate is an organosilicon compound with the molecular formula C9H19NO4Si It is characterized by the presence of a cyanate functional group attached to a triethoxysilyl ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Triethoxysilyl)ethyl cyanate typically involves the reaction of 2-(Triethoxysilyl)ethyl alcohol with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
2-(Triethoxysilyl)ethyl alcohol+Cyanogen bromide→2-(Triethoxysilyl)ethyl cyanate+Hydrobromic acid
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial. Additionally, purification steps like distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-(Triethoxysilyl)ethyl cyanate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the cyanate group can hydrolyze to form a carbamate.
Substitution: The cyanate group can be substituted by nucleophiles such as amines to form urea derivatives.
Polymerization: The compound can participate in polymerization reactions to form silane-based polymers.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Substitution: Amines, alcohols, or thiols in the presence of a catalyst.
Polymerization: Initiators like peroxides or UV light.
Major Products Formed
Hydrolysis: Carbamates.
Substitution: Urea derivatives.
Polymerization: Silane-based polymers.
Aplicaciones Científicas De Investigación
2-(Triethoxysilyl)ethyl cyanate has diverse applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silane-based coatings and adhesives.
Chemistry: Employed in the synthesis of functionalized silanes and as a reagent in organic synthesis.
Biology: Utilized in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable linkages with therapeutic agents.
Industry: Applied in the production of high-performance materials, including sealants and insulating materials.
Mecanismo De Acción
The mechanism of action of 2-(Triethoxysilyl)ethyl cyanate involves the reactivity of the cyanate group. The cyanate group can undergo nucleophilic attack, leading to the formation of various derivatives. The triethoxysilyl group provides a site for further functionalization, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Triethoxysilyl)ethyl isocyanate
- 2-(Triethoxysilyl)ethyl thiocyanate
- 2-(Triethoxysilyl)ethyl carbamate
Comparison
2-(Triethoxysilyl)ethyl cyanate is unique due to its cyanate functional group, which imparts distinct reactivity compared to isocyanates and thiocyanates. The cyanate group is less reactive towards nucleophiles than isocyanates, making it more suitable for applications requiring controlled reactivity. Additionally, the presence of the triethoxysilyl group allows for easy incorporation into silane-based materials, enhancing its versatility in materials science and industrial applications.
Propiedades
Número CAS |
94158-45-9 |
|---|---|
Fórmula molecular |
C9H19NO4Si |
Peso molecular |
233.34 g/mol |
Nombre IUPAC |
2-triethoxysilylethyl cyanate |
InChI |
InChI=1S/C9H19NO4Si/c1-4-12-15(13-5-2,14-6-3)8-7-11-9-10/h4-8H2,1-3H3 |
Clave InChI |
JSJXUOKWTYOFMM-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCOC#N)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




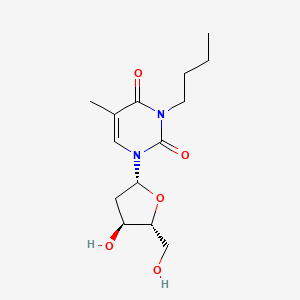
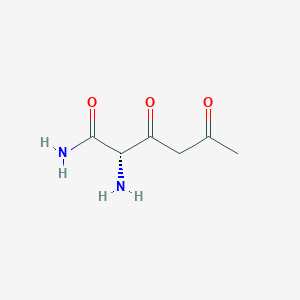
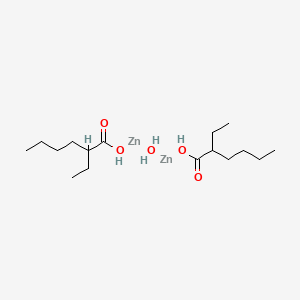
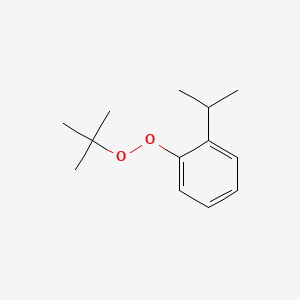
![2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol]](/img/structure/B12650813.png)
